molecular formula C9H7NO2 B7809907 5-Isoxazolol, 3-phenyl- CAS No. 23253-51-2

5-Isoxazolol, 3-phenyl-

Cat. No.: B7809907
CAS No.: 23253-51-2
M. Wt: 161.16 g/mol
InChI Key: JJZNCUHIYJBAMS-UHFFFAOYSA-N
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Description

5-Isoxazolol, 3-phenyl- is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biological Activity

5-Isoxazolol, 3-phenyl- is an organic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of 5-Isoxazolol, 3-phenyl-, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Isoxazolol, 3-phenyl- is C9H7NOC_9H_7NO with a molecular weight of approximately 161.16 g/mol. Its structure features a phenyl group attached to the isoxazole ring, which contributes to its aromatic properties and potential biological activities.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 5-Isoxazolol, 3-phenyl-. Common methods include:

  • 1,3-Dipolar Cycloaddition Reactions : This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazole derivatives.
  • Condensation Reactions : These involve the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds.

Biological Activity

Research indicates that 5-Isoxazolol, 3-phenyl- exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains. Studies suggest that it may function as an enzyme inhibitor and antimicrobial agent, making it a candidate for developing new antibiotics .
  • Antitubercular Properties : Similar isoxazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showing potential as effective antimycobacterial agents due to low cytotoxicity towards eukaryotic cells and high selectivity towards other microorganisms .

Interaction Studies

Key findings from interaction studies reveal that 5-Isoxazolol, 3-phenyl- interacts with several biological molecules:

  • It has been noted for its ability to bind with high affinity to multiple receptors, indicating its potential use in drug development targeting various diseases.
  • The compound's unique arrangement of functional groups allows it to act as both an enzyme inhibitor and an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 5-Isoxazolol, 3-phenyl-. Below is a table summarizing these compounds:

Compound NameMolecular FormulaUnique Features
3-PhenylisoxazoleC9H7N OLacks hydroxyl group; primarily studied for neuroactivity.
5-MethylisoxazoleC6H7N OMethyl substitution alters reactivity and solubility.
4-IsopropylisoxazoleC10H13N OIsopropyl group enhances lipophilicity; studied for anti-inflammatory effects.

Case Studies

Recent studies have focused on the pharmacological potential of 5-Isoxazolol, 3-phenyl-. For instance:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoxazole core could enhance activity against resistant strains .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the isoxazole ring can dramatically influence biological activity. This has led to the identification of novel compounds with improved efficacy against M. tuberculosis while minimizing toxicity .

Properties

IUPAC Name

3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNCUHIYJBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901168, DTXSID80945940
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7713-79-3, 23253-51-2
Record name N-PHENYLMALEISOIMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20899
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Phenylmaleisoimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the known process [Canadian Journal of Chemistry, 4s, 1371 (1970)], 154 g (0.8 mol) of ethyl benzoylacetoacetate were dissolved in 1 l of acetic acid, and 55.7 g (0.8 mol) of hydroxylamine hydrochloride were then added to the resulting solution, followed by heating under stirring at 100° C. for 5 hours. After the solvent was distilled off, ethyl alcohol was added to the residue to precipitate crystals. The crystals were collected and then washed with ethyl alcohol, whereby the title compound was obtained as colorless crystals.
[Compound]
Name
4s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl benzoylacetoacetate
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isoxazolol, 3-phenyl-
Reactant of Route 2
5-Isoxazolol, 3-phenyl-

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